Fenbutatin oxide

概要

説明

Fenbutatin oxide is an organotin compound with the chemical formula C₆₀H₇₈OSn₂. It is primarily used as an acaricide, which means it is effective in controlling mite infestations. This compound is particularly useful against a variety of mites, including red spider mites, rust mites, and spider mites. This compound works by inhibiting the mites’ cellular respiration, causing them to die .

準備方法

Synthetic Routes and Reaction Conditions

Fenbutatin oxide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloromethyl-2-phenylpropane with magnesium to form a Grignard reagent. This reagent then reacts with tin tetrachloride to produce tris(2-methyl-2-phenylpropyl)tin chloride. Finally, this intermediate undergoes a condensation reaction in the presence of sodium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by mixing an organic solvent with a wet product of this compound, followed by distillation and dehydration . This method ensures the compound is obtained in a pure and stable form suitable for agricultural applications.

化学反応の分析

Types of Reactions

Fenbutatin oxide primarily undergoes oxidation and substitution reactions. These reactions are crucial for its effectiveness as an acaricide.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Substitution: The compound can undergo substitution reactions with various nucleophiles, including halides and alkoxides, in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include various organotin derivatives, which retain the acaricidal properties of this compound .

科学的研究の応用

Agricultural Applications

Fenbutatin oxide is mainly employed as a miticide to control phytophagous mites, especially Tetranychus urticae (commonly known as the two-spotted spider mite). Its efficacy has been documented in various studies:

- Effectiveness Against Mites : In a study evaluating the impact of this compound on Tetranychus urticae, a significant reduction in mite populations was observed. One day after application, a 42.6% reduction was noted, which increased to 79.2% after 21 days. Subsequent applications led to mortality rates between 92.5% and 96% over the same period, demonstrating its potent efficacy as a miticide .

- Developmental and Reproductive Toxicity : Research has indicated that this compound can affect the developmental and reproductive health of non-target organisms. In studies with rats, maternal deaths and various reproductive outcomes were monitored, revealing potential risks associated with its use .

Residue Analysis

The determination of this compound residues in agricultural products is crucial for ensuring food safety. Recent advancements in analytical methods have improved residue detection:

- Analytical Techniques : A modified QuEChERS method combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was developed for detecting this compound in various samples including soil and animal products. The method demonstrated high sensitivity with limits of quantification as low as 0.007 mg/kg, making it suitable for monitoring compliance with safety regulations .

- Residue Levels : The established maximum residue levels (MRLs) for this compound are set at 0.5 mg/kg for plant-derived foods and 0.05 mg/kg for animal-derived foods. This regulatory framework is essential for maintaining consumer safety and ensuring that agricultural practices remain sustainable .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound in various contexts:

作用機序

Fenbutatin oxide exerts its effects by inhibiting mitochondrial ATP synthase, an enzyme crucial for cellular energy production. By disrupting the production of ATP, the compound effectively paralyzes the mites’ cardiovascular and respiratory systems, leading to their death .

類似化合物との比較

Similar Compounds

Tributyltin oxide: Another organotin compound used as an antifouling agent in marine paints.

Fentin: An organotin compound used as a fungicide.

Cyhexatin: An organotin compound used as an acaricide similar to fenbutatin oxide.

Uniqueness

This compound is unique due to its high efficacy against a broad spectrum of mites and its specific mode of action targeting mitochondrial ATP synthase. Unlike some other organotin compounds, this compound is less volatile and more stable, making it a preferred choice for agricultural applications .

生物活性

Fenbutatin oxide is an organotin compound primarily used as a pesticide, particularly against phytophagous mites. Its biological activity encompasses a range of effects on various organisms, including target pests, non-target species, and potential implications for human health. This article reviews the biological activity of this compound based on diverse research findings, case studies, and detailed analyses.

This compound, chemically known as bis(tributyltin) oxide, functions primarily as an acaricide. Its mode of action involves disrupting the normal physiological processes in target pests, particularly through interference with their nervous systems and metabolic functions. The compound is known to be highly irritating and unpalatable, which limits its systemic toxicity in mammals due to poor absorption through the gastrointestinal tract .

Efficacy Against Pests

Case Studies on Efficacy

- Tetranychus urticae (Spider Mite)

- In a study evaluating this compound's effectiveness against Tetranychus urticae, a significant reduction in mite populations was observed:

Acute and Chronic Toxicity

- Acute Toxicity

-

Chronic Toxicity

- A 90-day feeding study in rats indicated that body weight was significantly reduced at higher doses (300-1000 ppm). Notably, serum alkaline phosphatase levels increased, suggesting potential liver effects; however, no significant histopathological changes were observed .

- The No Observed Adverse Effect Level (NOAEL) was determined to be 137 ppm based on slight effects on spleen weight and white blood cell counts at higher doses .

Reproductive and Developmental Toxicity

- In reproductive studies, reduced pup weights were noted at lower dose levels than those causing parental weight reduction. However, there was no evidence of direct reproductive toxicity in male rabbits .

Environmental Impact

This compound has raised concerns regarding its environmental persistence and effects on non-target species. Studies have shown that while it effectively controls pest populations, it may also affect beneficial predatory mites and other non-target organisms .

Table: Summary of Biological Effects of this compound

| Study Type | Organism | Dose (ppm) | Key Findings |

|---|---|---|---|

| Efficacy Study | Tetranychus urticae | N/A | 42.6% reduction after 1 day; 79.2% after 21 days |

| Chronic Toxicity | Rats | 300-1000 | Significant body weight reduction; increased SAP levels |

| Reproductive Study | Rats | N/A | Reduced pup weight; no direct reproductive toxicity |

| Irritation Study | Rabbits | N/A | Skin reactions observed; mild to severe erythema |

特性

IUPAC Name |

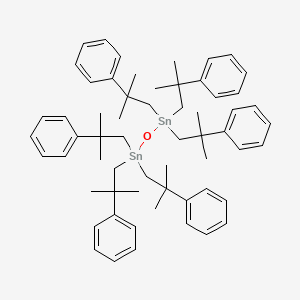

tris(2-methyl-2-phenylpropyl)-tris(2-methyl-2-phenylpropyl)stannyloxystannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXINJBQVZWYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H78OSn2 | |

| Record name | FENBUTATIN OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032391 | |

| Record name | Fenbutatin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1052.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenbutatin oxide is a white crystalline solid with a mild odor., White solid; [Merck Index], Solid | |

| Record name | FENBUTATIN OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenbutatin oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

235-240 °C @ 0.05 mm | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility @ 23 °C: 6 g/l acetone; 140 g/l benzene; 380 g/l dichloromethane., Very slightly soluble in aliphatic hydrocarbons and mineral oils., In water, 0.0127 mg/l at 20 °C., 1.27e-05 mg/mL at 20 °C | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.42 g/cu cm | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8X10-11 mm Hg @ 25 °C | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crytalline powder | |

CAS No. |

13356-08-6 | |

| Record name | FENBUTATIN OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenbutatin oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13356-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbutatin oxide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013356086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distannoxane, 1,1,1,3,3,3-hexakis(2-methyl-2-phenylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenbutatin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tris(2-methyl-2-phenylpropyl)tin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUTATIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSV4C2L4E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138-139 °C, 138 °C | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Fenbutatin oxide is an organotin acaricide that disrupts energy production within mite cells. [, , , ] While the exact mechanism is not fully elucidated, it's suggested to interfere with mitochondrial function, ultimately leading to mite death. []

ANone: The molecular formula of this compound is C48H64OSn2, and its molecular weight is 872.41 g/mol. []

ANone: While the provided research articles don't include detailed spectroscopic data, GC/MS analysis has been successfully employed for identifying this compound and its impurities. []

ANone: Research suggests that the formulation type can influence the efficacy of this compound. Flowable formulations have demonstrated better efficacy against resistant mites compared to wettable powder formulations. [] This difference might be attributed to improved stability or bioavailability in specific formulations.

ANone: This aspect is not covered in the provided research articles, which primarily focus on the acaricidal properties and applications of this compound.

ANone: The provided research primarily utilizes laboratory and field experiments to assess the efficacy and resistance of this compound. Computational modeling and QSAR studies are not extensively discussed.

ANone: While widely used previously, this compound is no longer authorized for use within the European Union. [] This decision stems from the lack of comprehensive toxicological data on di-hydroxy this compound, a metabolite and impurity found in the technical active substance. []

ANone: The provided research primarily focuses on the acaricidal effects and resistance development of this compound, with limited information on its detailed pharmacokinetics and pharmacodynamics in mites or other organisms.

ANone: Extensive research has been conducted to assess the efficacy of this compound against various mite species in both laboratory and field conditions. [, , , , , , , , ] These studies utilize various methods, including leaf disk bioassays, field trials on different crops like citrus, apple, and pear, and assessments of mite mortality, population reduction, and resistance development. [, , , , , , , , ]

ANone: Yes, resistance to this compound has been observed in various mite species, particularly those frequently exposed to this acaricide. [, , , ] The level of resistance can vary geographically and depend on past acaricide usage patterns in specific regions. []

ANone: Due to its structural similarity to other organotin acaricides, cross-resistance between this compound and compounds like azocyclotin and cyhexatin has been observed. [, , , ] Additionally, positive cross-resistance was found between this compound and bromopropylate in a study on citrus mites. []

ANone: While the provided research primarily focuses on the acaricidal effects of this compound, it acknowledges the lack of comprehensive toxicological data as a reason for its ban in the European Union. [] This highlights the importance of continuous research on potential toxicological effects for a comprehensive safety assessment.

ANone: This aspect is not directly relevant to this compound, as it is primarily used as an agricultural acaricide and not a pharmaceutical drug.

ANone: This aspect is not extensively covered in the provided research, which focuses primarily on the efficacy and resistance development of this compound.

ANone: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely employed for analyzing this compound residues in various matrices like citrus fruits, soil, and plant materials. [, , , ] These methods offer high sensitivity and selectivity for detecting trace amounts of this compound. [, , , ]

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has also been explored for this compound determination, particularly in complex matrices like tomatoes, cucumbers, and bananas. [] This method offers advantages in terms of separation efficiency and sensitivity. []

ANone: this compound exhibits moderate persistence in the soil environment, with an approximate half-life of one year. [] Its residues are primarily concentrated in the upper soil layers (0-30 cm) with minimal leaching to lower depths. [] This suggests a relatively low risk of groundwater contamination. []

ANone: The two principal metabolites of this compound in soil are dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid. [] These metabolites are found in lower concentrations compared to the parent compound, suggesting ongoing degradation processes in the soil. []

ANone: While the provided research does not explicitly discuss the dissolution and solubility properties of this compound, its formulation into different types like flowable concentrates and wettable powders suggests varying solubility characteristics depending on the solvent system and formulation components. [, ]

ANone: Several studies highlight the importance of analytical method validation for accurate and reliable determination of this compound residues. [, , , ] These studies emphasize parameters like recovery, precision, linearity, and limits of detection and quantification to ensure method reliability and compliance with regulatory standards. [, , , ]

ANone: This aspect is not extensively covered in the provided research, which primarily focuses on the scientific aspects of this compound's efficacy, resistance, and analytical methods.

ANone: Yes, several alternative acaricides with different modes of action are available for managing mite populations in crops. These include abamectin, amitraz, azocyclotin, bromopropylate, chlorfenapyr, cyhexatin, dicofol, etoxazole, fenpropathrin, flufenoxuron, hexythiazox, propargite, pyridaben, pyrimidifin, spirodiclofen, and tetradifon. [, , , , , , , , , , , , ] The choice of acaricide should be based on factors like target mite species, resistance patterns in the local population, and potential impact on beneficial insects and the environment. [, , , , , , , , , , , , ]

ANone: Research on this compound utilizes standard laboratory techniques like bioassays, chemical analysis using GC and HPLC, and field trials for efficacy assessment. [, , , , , , , , , , , , , ] Access to these established infrastructures and resources is essential for continued research and development of alternative acaricides and pest management strategies.

ANone: Research on this compound and alternative acaricides necessitates collaboration across multiple disciplines, including entomology, chemistry, toxicology, environmental science, and agricultural practices. [, , , , , , , , , , , , , , , , , ] This interdisciplinary approach is crucial for developing sustainable and effective pest management solutions that balance efficacy, environmental safety, and human health.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。